Product packaging for Bromophenol red sodium salt(Cat. No.:CAS No. 102185-50-2)

Bromophenol red sodium salt

Cat. No.: B561323
CAS No.: 102185-50-2
M. Wt: 535.2 g/mol
InChI Key: HLUGVBWTXWYHQJ-UHFFFAOYSA-N
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Description

Bromophenol red sodium salt is a useful research compound. Its molecular formula is C19H12Br2NaO5S and its molecular weight is 535.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H12Br2NaO5S B561323 Bromophenol red sodium salt CAS No. 102185-50-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

102185-50-2

Molecular Formula

C19H12Br2NaO5S

Molecular Weight

535.2 g/mol

IUPAC Name

sodium;2-[(Z)-(3-bromo-4-hydroxyphenyl)-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate

InChI

InChI=1S/C19H12Br2O5S.Na/c20-14-9-11(5-7-16(14)22)19(12-6-8-17(23)15(21)10-12)13-3-1-2-4-18(13)27(24,25)26-19;/h1-10,22-23H;

InChI Key

HLUGVBWTXWYHQJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=C2C=CC(=O)C(=C2)Br)C3=CC(=C(C=C3)O)Br)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Br)C4=CC(=C(C=C4)O)Br.[Na]

Origin of Product

United States

Historical Trajectories and Evolution of Research on Sulfonephthalein Dyes

The journey of sulfonephthalein dyes is rooted in the late 19th and early 20th centuries, a period of significant advancement in synthetic organic chemistry. The initial impetus for their development was the need for reliable and precise pH indicators to replace the less accurate natural indicators.

The synthesis of phenolsulfonphthalein (Phenol Red) marked a pivotal moment, leading to the creation of a new class of pH indicators. Early research quickly revealed that the properties of these dyes could be finely tuned through chemical modification. The introduction of halogen substituents, such as bromine, onto the phenol (B47542) rings was a key strategy to alter the pKa of the indicators, thereby shifting their pH transition ranges to suit specific analytical needs.

A significant challenge in the early use of sulfonephthalein dyes was the presence of impurities from the synthesis process. These impurities often led to inconsistencies and uncertainties in pH measurements, with deviations of up to 0.1 pH units being reported. nih.govnist.gov This issue spurred further research into improving synthetic routes and purification methods to ensure the production of high-purity dyes, which was crucial for their adoption in precise analytical work.

Another critical development was the creation of the sodium salt forms of these dyes. The free acid forms of many sulfonephthalein dyes have limited solubility in water. The conversion to their sodium salts significantly enhances their water solubility, broadening their applicability in aqueous systems and facilitating their use in a wider range of biochemical and analytical assays. This improvement was instrumental in the widespread adoption of dyes like Bromophenol red sodium salt in various laboratory applications.

Current Research Paradigms and the Significance of Bromophenol Red Sodium Salt

Bromophenol red sodium salt continues to be a valuable tool in contemporary chemical research, featuring in a variety of innovative applications beyond its traditional role as a pH indicator. Its unique chemical properties are being leveraged in the development of advanced analytical techniques and materials.

One notable area of current research involves its use in enhanced chemiluminescence. A 2016 study published in Talanta reported the employment of Bromophenol red in conjunction with bovine serum albumin as a co-enhancer for the luminol (B1675438) chemiluminescence signal. medchemexpress.com This system was developed for the highly sensitive detection of sequence-specific DNA, demonstrating the compound's potential in the field of molecular diagnostics. medchemexpress.com The study highlights how the interaction of Bromophenol red with other molecules can be harnessed to amplify analytical signals, opening new avenues for the development of ultrasensitive bioassays.

Furthermore, Bromophenol red is being investigated for its potential in energy conversion technologies. Research has explored its use as a photosensitizer in photogalvanic cells for solar energy conversion. gspchem.com In these systems, the dye absorbs light and initiates a series of redox reactions that generate an electric current. This application showcases a shift in the research paradigm, moving from using the dye as a passive indicator to an active component in energy-harvesting devices.

The versatility of this compound is also evident in its use in various assay formats. It is routinely employed in biochemical assays to monitor enzymatic activity and quantify proteins. chemimpex.comtristains.com Its distinct color change provides a clear visual endpoint, making it suitable for both manual and automated high-throughput screening methods. chemimpex.com

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonym 3',3''-Dibromophenolsulfonephthalein sodium salt chemimpex.com
CAS Number 102185-50-2 chemimpex.com
Molecular Formula C19H11Br2NaO5S chemimpex.com
Molecular Weight 534.14 g/mol chemimpex.com
Appearance Brownish-red powder chemimpex.com
pH Transition Range 5.2 (yellow) - 7.0 (red/purple) carlroth.com
Solubility Soluble in water chemimpex.com

Interdisciplinary Relevance in Contemporary Scientific Inquiry

Ultraviolet-Visible (UV-Vis) Spectroscopy for Elucidating Molecular Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy serves as a fundamental tool for examining the electronic transitions within molecules. For pH indicators such as this compound, this technique is particularly revealing because the compound's color, and consequently its UV-Vis spectrum, is intrinsically linked to the pH of its environment. Alterations in the protonation state of the molecule modify its electronic structure, which in turn causes detectable shifts in how it absorbs light.

The absorbance characteristics of this compound solutions are highly dependent on pH. In acidic conditions, the indicator exists in its protonated, yellow form, while in alkaline conditions, it converts to its deprotonated, blue-purple form. This transition is reversible and can be quantitatively monitored by recording UV-Vis absorbance spectra at different pH values. raftpubs.com The collection of spectra across the pH transition range often reveals an isosbestic point, which is a specific wavelength where the molar absorptivity of both the acidic and basic forms are identical. The presence of a sharp isosbestic point signifies a clean equilibrium between the two species.

Molar absorptivity (ε) quantifies how strongly a chemical species absorbs light at a given wavelength and is a constant for a specific substance under defined conditions. It is determined through the Beer-Lambert law, A = εbc, where A is absorbance, b is the optical path length, and c is the molar concentration. uregina.ca

The absorption maximum (λmax) represents the wavelength at which a substance exhibits its peak light absorption. This compound has distinct λmax values for its acidic and basic forms. The acidic form, prevalent at a pH below 3.0, typically shows a λmax around 436 nm, which corresponds to its yellow appearance. rsc.org As the pH increases above 4.6, the compound transitions to its basic form, and the λmax shifts to approximately 593 nm, resulting in a blue-purple color. rsc.org

Table 1: Spectroscopic Properties of this compound This interactive table provides the absorption maxima for the different forms of this compound.

pH RangeMolecular FormAbsorption Maximum (λmax)
< 3.0Acidic (Yellow)~436 nm
> 4.6Basic (Blue-Purple)~593 nm

The observable color change of this compound from yellow to blue-purple with increasing pH is the result of a significant shift in its absorption spectrum to longer wavelengths. This phenomenon is known as a bathochromic shift, or red shift. fiveable.mefirsthope.co.in This shift is caused by the deprotonation of the molecule's sulfonic acid group, which leads to an extended conjugated system of delocalized electrons. fiveable.me This increased conjugation lowers the energy gap between the ground and excited electronic states, allowing the molecule to absorb lower-energy, longer-wavelength light. fiveable.meslideshare.net The pH range for this chromatic transition is typically between 3.0 and 4.6. raftpubs.com Understanding these spectral shifts is fundamental to the function of Bromophenol Red as a reliable pH indicator.

Determination of Molar Absorptivity and Absorption Maxima (Λmax)

Fluorescence Spectroscopy in Solution and Heterogeneous Systems

Fluorescence spectroscopy is a highly sensitive analytical method that measures the light emitted from a substance after it has absorbed light. While primarily recognized for its colorimetric properties, the fluorescence characteristics of this compound have also been explored, especially for its potential in various analytical applications.

A molecule's fluorescence is defined by its excitation and emission spectra. The excitation spectrum identifies the wavelengths of light that are most effective at inducing fluorescence, while the emission spectrum shows the wavelengths of light emitted during the fluorescent decay. This compound itself is generally considered a weak fluorophore. wordpress.comresearchgate.net However, its fluorescent behavior can be significantly altered through interactions with other molecules or by its incorporation into different environments, such as micelles or polymer films. wordpress.comresearchgate.net For instance, studies have shown that interaction with surfactants like cetyltrimethylammonium bromide (CTAB) can modify its spectral behavior. wordpress.com

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. edinst.com This can occur through various mechanisms, including dynamic (collisional) quenching, static quenching (formation of a non-fluorescent complex), and energy transfer. edinst.comrsc.org The quenching process is a valuable tool in analytical chemistry, as the change in fluorescence can be correlated with the concentration of a specific analyte. mdpi.com Bromophenol Red can act as a quencher. edinst.com Its ability to interact with other substances, such as proteins, can lead to a reduction in the fluorescence of a system, a principle that has been used to develop quantitative assays. medchemexpress.com For example, the binding of Bromophenol Red to proteins can cause a measurable quenching effect, which can be used for protein determination. medchemexpress.com The quenching can result from the formation of a ground-state complex (static quenching) or from collisions between the excited fluorophore and the quencher (dynamic quenching). rsc.orgacs.org

Förster Resonance Energy Transfer (FRET) Applications in Sensing Architectures

Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique that detects distance-dependent energy transfer between a donor fluorophore and an acceptor molecule. nih.gov This phenomenon, often described as a "molecular ruler," allows for the investigation of molecular interactions and conformational changes in real-time within their native environments. nih.govmdpi.com The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over a range of 1-10 nanometers. nih.gov This characteristic makes FRET an ideal principle for designing highly sensitive biosensors. mdpi.com

In the context of sensing architectures, FRET systems are engineered to produce a detectable change in fluorescence upon interaction with a target analyte. This can be achieved by modulating the distance or orientation between the donor and acceptor pair. nih.gov For instance, a FRET-based sensor can be designed where the binding of an analyte induces a conformational change in a receptor protein, bringing the donor and acceptor fluorophores into closer proximity and thus increasing FRET efficiency. nih.gov Conversely, a sensor can be designed where the cleavage of a linker by an enzyme separates the donor and acceptor, leading to a decrease in FRET. nih.gov

A notable application of FRET in sensing that provides a model for this compound is the development of a sensor for dissolved ammonia (B1221849). myu-group.co.jp In this system, a ruthenium organometallic complex serves as the energy donor, and a related pH indicator, bromophenol blue, acts as the energy acceptor. myu-group.co.jp The components are immobilized within a hydrogel matrix. myu-group.co.jp The sensing mechanism relies on the change in the protonation state of the bromophenol blue in the presence of ammonia, which alters its absorption spectrum. myu-group.co.jp This change in the acceptor's absorption directly impacts the efficiency of energy transfer from the ruthenium complex, leading to a measurable change in the fluorescence signal that correlates with the ammonia concentration. myu-group.co.jp The selection of an appropriate donor-acceptor pair with significant spectral overlap between the donor's emission and the acceptor's absorption is crucial for efficient energy transfer. myu-group.co.jp

The principles demonstrated in the ammonia sensor can be directly extrapolated to create sensing architectures using this compound. Given its nature as a pH indicator, its absorption spectrum is also pH-dependent. By pairing it with a suitable fluorescent donor, a FRET-based sensor for pH or for analytes that induce a pH change can be constructed. The sensitivity and reversibility of such a sensor would be key performance metrics. For example, in the ammonia sensor using bromophenol blue, a response time of 10 minutes was observed at a concentration of 100 parts per billion. myu-group.co.jp The development of FRET-based sensors offers advantages such as high sensitivity, potential for real-time monitoring, and robustness compared to intensity-based optical measurements. myu-group.co.jp

DonorAcceptorAnalyteSensing Principle
Ruthenium organometallic complexBromophenol BlueDissolved AmmoniaAmmonia-induced pH change alters acceptor absorption, modulating FRET efficiency. myu-group.co.jp
Quantum DotsQuantum DotsVariousChanges in biomolecular conformations or environmental parameters alter the distance between QDs. mdpi.com
Fluorescent Proteins (e.g., CFP)Fluorescent Proteins (e.g., YFP)Protein-protein interactions, enzyme activityMolecular interactions bring FPs into proximity, enabling FRET. nih.gov

Spectroelectrochemical Characterization of Immobilized this compound Films

Spectroelectrochemistry is a powerful analytical technique that provides simultaneous electrochemical and spectroscopic information, enabling the in-depth study of redox processes. mdpi.com By monitoring the changes in the optical properties of a material as a function of the applied electrical potential, it is possible to gain insights into the structural and electronic transformations occurring during electrochemical reactions. mdpi.comresearchgate.net This is particularly valuable for characterizing thin films of electroactive materials, such as those formed from this compound.

The formation of a stable and uniform film of this compound on an electrode surface is a prerequisite for its spectroelectrochemical investigation. A common method for creating such films is through electropolymerization or electrochemical deposition. researchgate.net The properties of the resulting film are highly dependent on the deposition parameters.

Research on the closely related compound, bromophenol blue (BPB), has shown that parameters such as the number of voltammetric cycles, the concentration of the monomer in the deposition solution, and the pH of the solution significantly influence the thickness, density, and optical quality of the deposited film. researchgate.net For instance, in the electropolymerization of BPB on a gold substrate, favorable deposition conditions were identified by systematically varying these parameters. researchgate.net The use of techniques like a quartz crystal microbalance (QCM) can provide quantitative measurements of the film mass during deposition, allowing for the determination of properties like molar volume and density. researchgate.net

The choice of the electrode material (e.g., gold, platinum, glassy carbon) and the electrolyte composition also plays a crucial role. mdpi.comnih.gov The presence of certain dopants or supporting electrolytes can affect the morphology and electrochemical properties of the film. nih.gov For example, the use of surfactants as dopants has been shown to enhance the diffusion rate of ions within polypyrrole films. researchgate.net The formation process and structure of the deposited films can be monitored in situ using techniques like atomic force microscopy (AFM). researchgate.net

Deposition ParameterInfluence on Film PropertiesAnalytical Technique for Monitoring
Voltammetric CyclesFilm Thickness, UniformityCyclic Voltammetry, QCM researchgate.net
Monomer ConcentrationFilm Thickness, DensityQCM, Spectrophotometry researchgate.net
Solution pHFilm Density, Optical AbsorptionQCM, UV-Vis Spectroscopy researchgate.net
Electrode MaterialAdhesion, Electrochemical BehaviorCyclic Voltammetry, AFM researchgate.netnih.gov
Supporting Electrolyte/DopantIonic Conductivity, MorphologyAC Impedance, AFM researchgate.net

Once a film of this compound is immobilized on an electrode, in situ spectroelectrochemistry can be employed to study its redox behavior. This involves recording the optical spectra (e.g., UV-Vis) of the film while the electrode potential is swept or held at specific values. researchgate.net

The changes observed in the absorption spectra provide direct evidence of the electrochemical transformations. For Bromophenol Blue films, it has been demonstrated that the optical properties can be electrochemically controlled. researchgate.net As the potential applied to the film is varied, changes in the electronic structure of the molecule occur, leading to a shift in the absorption bands. This results in a visible color change in the film. researchgate.net For example, the oxidation of the extended π-system in similar polymeric dye films can cause a color change from yellow (neutral state) to black (oxidized state). researchgate.net

The spectroelectrochemical response, including the position of isosbestic points (wavelengths where the absorbance does not change during a chemical reaction), can provide information about the different redox states of the immobilized dye and the kinetics of the transitions between them. mdpi.com The stability of the film can also be assessed by cycling the potential multiple times and observing if there is any degradation in the spectroscopic or electrochemical signals. researchgate.net Studies on similar systems have shown that the films can be cycled repeatedly without significant decomposition. researchgate.net In situ Raman spectroelectrochemistry is another powerful technique that can provide detailed structural information about the vibrational modes of the molecule as its redox state is altered, offering further insights into the reaction mechanisms. acs.org

Applied PotentialExpected Optical Change (based on BPB analogue)Spectroscopic Observation
Initial (Neutral) PotentialYellow ColorAbsorption in the lower wavelength visible region. researchgate.net
Oxidizing PotentialDarker Color (e.g., Green/Black)Decrease in the initial absorption band and appearance of new bands at higher wavelengths corresponding to the oxidized species. mdpi.comresearchgate.net
Reducing PotentialReturn to Yellow ColorReversal of the spectral changes observed during oxidation. researchgate.net

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

DFT and its time-dependent extension, TD-DFT, have become indispensable tools for investigating the properties of sulfonephthalein dyes like Bromophenol Red. oup.com These quantum chemical methods allow for the calculation of molecular geometries, electronic structures, and spectroscopic properties with a favorable balance of accuracy and computational cost. oup.comtandfonline.com By modeling the molecule in its ground and excited states, DFT and TD-DFT provide fundamental insights into the mechanisms underlying its function as a pH indicator. diva-portal.orgacs.org

Electronic Structure Elucidation and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of Bromophenol Red are governed by its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that influences the molecule's stability, reactivity, and optical properties. researchgate.net

DFT calculations are used to determine the energies of the HOMO and LUMO levels. A smaller energy gap typically corresponds to easier electronic excitation and, consequently, absorption of longer-wavelength light. researchgate.net For related dyes like Bromophenol Blue (BPB), studies have shown that modifications to the molecular structure, such as the number and position of bromine substituents, can tune this energy gap. core.ac.uk FMO analysis also helps in understanding electron transfer processes, which are crucial for applications such as dye-sensitized solar cells, where the dye's LUMO level must be appropriately aligned with the semiconductor's conduction band for efficient electron injection. researchgate.netntu.edu.sg

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Related Sulfonephthalein Dyes from DFT Calculations Note: Data is for Bromophenol Blue (a tetrabrominated analogue) and serves as a close model for Bromophenol Red.

ParameterCalculated Value (eV)Significance
EHOMO-6.5 to -6.0Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-3.5 to -3.0Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)~3.0Determines the energy of electronic transitions and influences the color of the dye. researchgate.net

Theoretical Prediction and Interpretation of Spectroscopic Properties

TD-DFT is a powerful method for simulating the electronic absorption spectra (UV-Vis spectra) of molecules. diva-portal.orgacs.org By calculating the energies of vertical electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (a measure of transition probability). tandfonline.comntu.edu.sg

For sulfonephthalein dyes, TD-DFT calculations accurately reproduce the significant solvatochromic and halochromic shifts observed experimentally. diva-portal.orgacs.org For instance, studies on the closely related Bromophenol Blue show that TD-DFT can model the color change from yellow in acidic solution (λmax ~430 nm) to blue in basic solution (λmax ~600 nm). diva-portal.orgresearchgate.net These calculations confirm that the shift is due to structural changes upon deprotonation, which alters the electronic distribution and the HOMO-LUMO energy gap. acs.org Comparing theoretical spectra calculated in different solvent models (e.g., using a Polarizable Continuum Model, PCM) with experimental data provides a robust validation of the computational approach. core.ac.uk

Table 2: Comparison of Experimental and Theoretically Predicted Absorption Maxima (λmax) for Bromophenol Dyes

Form of DyeSolvent/pHExperimental λmax (nm)Theoretical (TD-DFT) λmax (nm)
Acidic Form (Yellow)Acidic Water~433 core.ac.uk~427 wikipedia.org
Basic Form (Blue)Basic Water~590-600 raftpubs.commacsenlab.com~602 wikipedia.org

Investigation of Protonation States and Tautomeric Equilibria

The pH-indicating property of Bromophenol Red is a direct consequence of changes in its protonation state and the resulting tautomeric equilibria. The molecule can exist in several forms, including a neutral lactone (or more accurately, sultone) form which is typically colorless, a yellow monoanionic quinonoid form, and a blue-purple dianionic quinonoid form. core.ac.ukresearchgate.net

DFT calculations are instrumental in exploring the relative stabilities of these different species. By optimizing the geometry of each protonated state and its potential tautomers and calculating their Gibbs free energies, researchers can predict the most stable form at a given pH. core.ac.uk For example, calculations on the parent compound, Phenol (B47542) Red, have confirmed that deprotonation of the sulfonic acid group followed by the phenolic hydroxyl group leads to the opening of the sultone ring to form the more stable quinonoid structure, which is responsible for the color. core.ac.ukresearchgate.net These theoretical studies clarify the complex relationship between protonation, tautomerism, and the observed color change. diva-portal.orgresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. stanford.edu By solving Newton's equations of motion for a system containing the dye and its environment (e.g., solvent molecules, analytes), MD simulations generate a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings. tandfonline.com

Simulation of this compound in Varied Solvent Environments

The behavior and spectral properties of Bromophenol Red are highly dependent on its environment. MD simulations are particularly well-suited to investigate these solvent effects at a molecular level. By placing the dye molecule in a simulation box filled with explicit solvent molecules (such as water, ethanol, or within a surfactant micelle), MD can model its solvation structure, orientation, and dynamics. stanford.edumdpi.com

Studies on related dyes in aqueous solution have used MD to understand the specific hydrogen bonding networks between the dye's functional groups and surrounding water molecules. acs.org In more complex environments, such as surfactant micelles, MD simulations reveal the preferential location and orientation of the dye within the micellar structure, which is crucial for understanding its properties in these organized systems. mdpi.com A powerful approach combines MD simulations with quantum mechanics/molecular mechanics (QM/MM), where optical properties are calculated using TD-DFT for numerous snapshots taken from the MD trajectory. This integrated method provides a more realistic prediction of absorption spectra, including the effects of thermal motion and dynamic solvent interactions, which accounts for spectral broadening. diva-portal.orgacs.org

Modeling of Dye-Analyte and Dye-Material Interactions

MD simulations and related techniques like molecular docking are widely used to model the non-covalent interactions between Bromophenol Red and various analytes or material surfaces. These models are critical for applications in biochemistry and materials science.

For dye-analyte interactions, simulations have been used to study the binding of bromophenols and sulfonephthalein dyes to proteins like Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA). acs.orgnih.gov These studies can identify the specific binding sites on the protein and characterize the dominant intermolecular forces, such as hydrogen bonds and van der Waals interactions, that stabilize the dye-protein complex. acs.org

For dye-material interactions, MD has been employed to investigate the adsorption of Bromophenol Blue onto surfaces like asphaltene and carbon nanotubes. kaust.edu.saacs.org These simulations provide detailed insights into the adsorption mechanism, showing how the dye orients itself on the surface to maximize favorable interactions. The binding energy between the dye and the material can be calculated from these simulations, offering a quantitative measure of adsorption strength. kaust.edu.sa

Table 3: Summary of Modeled Interactions Involving Bromophenol Dyes

Interacting SpeciesModeling TechniqueKey FindingsReference
Bromophenols and Human Serum Albumin (HSA)Molecular DockingIdentified binding in domain IB; van der Waals forces and hydrogen bonding are dominant. acs.org
Bromophenol Blue and AsphalteneMD and DFTModeled adsorption process; calculated interaction energies in different solvents. kaust.edu.sa
Bromophenol and Carbon NanotubesMD SimulationSimulated adsorption affinity and orientation on the nanotube surface. acs.org
Sulfonephthalein Dyes and Bovine Serum Albumin (BSA)Spectroscopy and Equilibria AnalysisInvestigated the effect of pH and ionic strength on binding interactions. nih.gov

Advanced Analytical Chemistry Methodologies Utilizing Bromophenol Red Sodium Salt

Refinement and Optimization of pH Indicator Systems

The inherent properties of Bromophenol red sodium salt as a pH indicator, with a visual transition from yellow to red-purple over a pH range of 5.2 to 7.0, have made it a foundation for developing more refined pH monitoring systems. chemimpex.comcarlroth.comcarlroth.com Researchers are continuously optimizing its use to achieve greater accuracy and applicability in diverse and challenging analytical scenarios.

Precision pH Monitoring in Complex Chemical and Biological Matrices

The utility of a pH indicator is significantly tested in complex matrices, such as biological fluids or environmental samples, where various components can interfere with its performance. This compound is employed in biochemical and pharmaceutical analysis due to its reliable performance. chemimpex.com For instance, optical sensors incorporating sulfonephthalein dyes like bromophenol blue have been successfully tested for pH accuracy in human serum samples, demonstrating the potential of this class of indicators in complex biological media. mdpi.com The stability and high water solubility of the sodium salt form are crucial for these applications, ensuring consistent performance in aqueous-based biological systems. chemimpex.com Research into modified sulfonephthalein dyes suggests that structural alterations can further enhance sensitivity and accuracy in intricate biological environments.

Enhanced Methodologies for Acid-Base Titrations and Stoichiometric Analysis

In the realm of titrimetry, the selection of an appropriate indicator is paramount for the accurate determination of the equivalence point. This compound is a valuable tool in various acid-base titrations. chemimpex.comsaudijournals.com For titrations involving a weak base and a strong acid, where the equivalence point occurs in the acidic pH range (pH 3-6.5), indicators like bromophenol blue and by extension bromophenol red are suitable choices. 166.70.226 The distinct color change of Bromophenol red within the 5.2-7.0 pH range allows for clear endpoint detection in specific titrations. carlroth.comcarlroth.com The development of mixed indicators, where bromophenol red could be combined with other dyes, can sharpen the color change at the equivalence point, enhancing the precision of stoichiometric analysis for complex systems like polyprotic acids or specific carbonate titrations. uohyd.ac.in

Developments in High-Resolution Colorimetric Analysis

Modern analytical techniques have moved beyond simple visual assessment of color change. High-resolution colorimetric analysis utilizes spectrophotometry and digital imaging to quantify color changes, thereby providing more precise pH measurements or analyte concentrations. Bromophenol red is utilized in such methods, for example, in the colorimetric determination of bromide in water sources. uci.edu In this method, bromide ions oxidize chloramine-T, which then brominates phenol (B47542) red (a closely related compound) to produce a colored compound, demonstrating how these dyes are central to quantitative colorimetric assays. uci.edu By measuring the absorbance of the solution at a specific wavelength, a highly accurate concentration can be determined. This principle is extended to sensor arrays where subtle changes in the color of Bromophenol red spots are captured and analyzed by imaging devices to yield quantitative data. google.comnih.gov

Novel Sensor Design and Development

The unique spectral properties of this compound have made it a prime candidate for incorporation into novel sensor designs. Its ability to change color in response to pH shifts or specific chemical interactions is the basis for advanced optical and electrochemical sensing platforms.

Fabrication and Performance Evaluation of Colorimetric Sensor Arrays

Colorimetric Sensor Arrays (CSAs), often referred to as "artificial noses" or "tongues," employ a series of cross-reactive chemoresponsive dyes to detect and identify a wide range of analytes. google.comacs.org Bromophenol red is frequently included as one of the dyes in these arrays. google.comnih.govresearchgate.net

Fabrication: CSAs are typically fabricated by printing spots of different chemoresponsive dyes, including Bromophenol red, onto a solid, often hydrophobic, substrate. google.com Alternatively, for detecting analytes in aqueous solutions, an array of solution-phase sensors in a microplate format can be used, where the analyte is added to each dye solution. nih.gov

Performance Evaluation: The performance of these sensors is evaluated by exposing the array to a target analyte and capturing the resulting color changes with an imaging device, like a flatbed scanner or a digital camera. google.comnih.gov The pattern of color change across the array creates a unique "fingerprint" for each analyte. For example, a CSA incorporating Bromophenol red has been used to differentiate various micro- and nanoplastic particles in buffered water. nih.gov While no single dye responded uniquely, the collective color shifts provided a distinct pattern for each particle type. nih.gov Similarly, CSAs have been developed to monitor volatile organic compounds (VOCs) produced during the heating of cooking oils, where pH indicators like Bromophenol red help in the molecular recognition of acidic compounds. acs.org

Integration into Electrochemical and Optochemical Sensing Platforms

Bromophenol red and related sulfonephthalein dyes are integral to the development of optochemical sensors. doi.org These sensors translate a chemical interaction into a measurable optical signal.

Optochemical Platforms: A common approach involves immobilizing the indicator dye within a transparent matrix, such as a sol-gel or a polymer, which is then coated onto an optical fiber or another light-guiding substrate. mdpi.comacs.org The interaction of the analyte with the immobilized Bromophenol red alters its absorbance or fluorescence properties. This change is then detected by measuring the light transmitted through or reflected from the sensor. For example, researchers have developed fiber optic pH sensors by coating the fiber core with silicates doped with bromophenol blue. mdpi.com The sensor's response is based on the pH-dependent color change of the dye. Such platforms can be miniaturized and used for real-time monitoring in diverse environments, from biological tissues to industrial process streams. mdpi.comacs.org

Electrochemical Platforms: While Bromophenol red is primarily an optical indicator, it can be integrated into electrochemical sensors. In this context, its role is often indirect. For instance, a pH-sensitive membrane in an electrochemical sensor might incorporate Bromophenol red. A change in the local pH, caused by an enzymatic reaction or other chemical process at the electrode surface, would be signaled by the dye's color change, which could then be read out optically in a hybrid opto-electrochemical system. More directly, the protonation state of the dye, which is pH-dependent, can influence the electrochemical properties of a modified electrode surface, although this is a less common application compared to its use in optochemical platforms.

Chromatographic Behavior and Separation Science Applications

The versatility of this compound extends to its utility in various chromatographic techniques, where its physicochemical properties are leveraged for separation and analysis. Its behavior in different chromatographic modes is a subject of detailed study, underpinning its application in method development for analytical separation and purity assessment.

Elucidation of Retention Mechanisms in Different Chromatographic Modes

The retention of this compound in liquid chromatography is governed by a combination of interactions between the analyte, the stationary phase, and the mobile phase. The predominant retention mechanism is highly dependent on the chosen chromatographic mode.

Micellar Liquid Chromatography (MLC): MLC employs a mobile phase containing a surfactant (such as sodium dodecyl sulfate, SDS) at a concentration above its critical micelle concentration (CMC). researchgate.netchromatographyonline.com The retention mechanism in MLC is complex, involving partitioning of the analyte between the bulk mobile phase, the micelles, and the surfactant-modified stationary phase. researchgate.net Bromophenol Red, as a sulfonphthalein dye, can interact with the micelles in the mobile phase. researchgate.net The extent of this interaction, and therefore the retention, can be modulated by factors such as the surfactant concentration and the addition of an organic modifier to the mobile phase. chromatographyonline.comfuture4200.com This technique can offer unique selectivity for complex mixtures and can sometimes be performed with direct injection of biological fluids. future4200.com

Table 1: Influence of Chromatographic Mode on Retention of this compound
Chromatographic ModeStationary PhaseMobile Phase Component(s)Primary Retention MechanismKey Parameters Affecting Retention
Reversed-Phase (RPLC)Non-polar (e.g., C18)Polar solvent + Organic modifierHydrophobic interactionsMobile phase pH, organic modifier type and concentration
Ion-Pair (IPC)Non-polar (e.g., C18)Polar solvent + Ion-pairing reagentIon-pair formation, hydrophobic interactionsIon-pairing reagent type and concentration, pH
Micellar (MLC)Surfactant-modified non-polarAqueous solution with surfactant > CMCPartitioning between mobile phase, micelles, and stationary phaseSurfactant type and concentration, organic modifier

Method Development for Analytical Separation and Purity Assessment

The development of robust analytical methods is crucial for the quality control and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a commonly employed technique for this purpose.

A typical method for the purity assessment of bromophenolic compounds involves reversed-phase HPLC. mdpi.com The method validation process, following guidelines such as those from the International Council for Harmonisation (ICH), ensures that the analytical procedure is suitable for its intended purpose. pensoft.netresearchgate.netich.org

Method Validation Parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This is often demonstrated by the resolution of the main peak from any adjacent peaks.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For instance, a linear relationship between absorbance and concentration might be established over a range of 4–20 µg/mL. pensoft.net

Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies, where a known amount of pure standard is added to a sample matrix. mdpi.com

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. For related compounds, LOD and LOQ values can be in the range of 0.68 µg/mL and 2.26 µg/mL, respectively. pensoft.net

A well-developed HPLC method can effectively separate Bromophenol Red from its potential impurities, which may include starting materials, by-products from synthesis, or degradation products. The peak area percentage of the main peak in the chromatogram is often used to determine the purity of the substance. apicalscientific.com

Table 2: Exemplary HPLC Method Parameters for Purity Assessment of a Related Bromophenolic Compound
ParameterConditionReference
ColumnC8 or C18 reversed-phase mdpi.com
Mobile PhaseGradient of aqueous acid (e.g., 0.05% Trifluoroacetic acid) and Acetonitrile mdpi.com
Flow RateTypically 0.5 - 1.0 mL/min researchgate.net
DetectionUV-Vis at a specific wavelength (e.g., 210 nm or at the λmax of the dye) mdpi.com
TemperatureControlled, e.g., 30 °C mdpi.com

Metrological Aspects and Reference Material Development

In analytical chemistry, metrology—the science of measurement—plays a critical role in ensuring the reliability, comparability, and traceability of measurement results. For a compound like this compound, which is used as a pH indicator, its metrological characterization and potential development as a reference material are of significant interest.

A Certified Reference Material (CRM) is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. reagecon.com The development of a CRM for this compound would be particularly valuable for applications requiring accurate pH measurements.

The process of developing a CRM involves several key stages:

Material Selection and Preparation: A high-purity batch of this compound would be synthesized or procured. The material must be homogeneous and stable over time.

Characterization: The material is thoroughly characterized to determine the property values of interest. For a pH indicator, this would involve the precise determination of its pKa value(s) under specified conditions (e.g., temperature, ionic strength). This characterization should be performed using primary methods or by comparison with existing primary pH standards. researchgate.net

Value Assignment: The certified value for the pKa is assigned based on the results of the characterization studies, often involving inter-laboratory comparisons to ensure accuracy and reduce bias.

Uncertainty Estimation: A comprehensive uncertainty budget is established, accounting for all potential sources of uncertainty in the characterization process.

Traceability Statement: The certificate for the CRM must include a statement of metrological traceability, linking the certified value to a stated reference, such as the International System of Units (SI).

While specific CRMs for this compound are not widely listed, its sulfonphthalein relatives, such as meta-cresol purple and phenol red, have been purified and characterized for metrologically traceable spectrophotometric pH measurements. researchgate.net The methodologies used in these studies, including purification via HPLC and characterization in different buffer systems, provide a clear roadmap for the development of a this compound CRM. acs.org The availability of such a CRM would enhance the accuracy and reliability of pH measurements in various scientific and industrial laboratories.

Research in Material Science and Smart Material Development

Integration into pH-Responsive Hydrogels and Polymer Composites

The incorporation of Bromophenol red sodium salt into hydrogels and polymer composites allows for the fabrication of materials that exhibit significant changes in their properties in response to pH fluctuations. These changes are often observable, providing a visual cue to shifts in the local environment.

Synthesis and Characterization of pH-Sensitive Polymeric Systems

The synthesis of pH-sensitive polymeric systems often involves incorporating an indicator dye, such as Bromophenol red, into a polymer matrix. This can be achieved through physical entrapment, where the dye molecules are held within the cross-linked polymer network, or through covalent bonding to the polymer backbone. nih.gov Common polymer matrices include natural polymers like chitosan (B1678972) and cellulose, or synthetic polymers such as poly(vinyl alcohol) (PVA), polyacrylamide (PAAm), and poly(acrylic acid) (PAAc). mdpi.comraco.cat

The characterization of these systems is crucial to understanding their behavior. Techniques like Fourier-transform infrared (FT-IR) spectroscopy are used to confirm the interactions between the dye and the polymer matrix. nih.gov The pH-responsiveness is quantified by observing the color changes at different pH values, which for Bromophenol red occurs in the range of pH 5.2 to 7.0. The swelling behavior of hydrogels in response to pH is a key characteristic, as the protonation or deprotonation of functional groups on both the polymer and the dye can lead to significant volume changes. mdpi.comnih.gov For instance, pH-sensitive hydrogels based on poly(organophosphazene) show higher degrees of swelling in basic solutions compared to acidic ones. nih.gov

Table 1: Common Polymer Systems for pH-Sensitive Materials and Methods of Dye Incorporation

Polymer System Method of Dye Incorporation Key Characteristics
Poly(vinyl alcohol) (PVA) / Borax Physical Entrapment Forms thermochromic hydrogels where the dye's color change is temperature-dependent due to pH shifts in the microenvironment. researchgate.net
Chitosan / Pectin Physical Entrapment Biodegradable films where dye incorporation enhances mechanical properties and provides a visual indication of spoilage in food packaging. nih.gov
Polyacrylamide (PAAm) Covalent Bonding or Entrapment Creates a stable, transparent matrix suitable for optical sensors.
Cellulose Derivatives Covalent Bonding or Adsorption Can be functionalized (e.g., quaternized) to anchor negatively charged dyes like Bromothymol blue, a similar sulfonephthalein, for creating pH-sensitive fibers. mdpi.com

Modulation of Rheological and Mechanical Properties in Response to pH

The rheological and mechanical properties of hydrogels and polymer composites containing Bromophenol red can be actively modulated by pH. The underlying mechanism involves changes in electrostatic interactions within the polymer network. As the pH of the environment changes, the sulfonephthalein dye transitions between its protonated (yellow) and deprotonated (red/purple) states. This charge alteration, coupled with ionization changes in the polymer backbone itself (e.g., in poly(acrylic acid)), modifies the repulsive or attractive forces between polymer chains. researchgate.net

These changes in intermolecular forces directly impact the hydrogel's swelling ratio, which in turn affects its mechanical and rheological characteristics. researchgate.net For example, increased electrostatic repulsion at higher pH values can lead to greater swelling, resulting in a lower storage modulus (G') and loss modulus (G''), indicating a softer material. Conversely, in acidic conditions, the network may contract, leading to a stiffer gel. Studies on zein-shellac hydrogels have shown they shrink at pH 6.0 and swell or dissolve at pH 8.0, with corresponding changes in hardness and gumminess. tennessee.edu This pH-dependent behavior is critical for applications requiring materials with tunable stiffness and flow properties.

Self-Healing and Reversible Interaction Studies in Polymer Networks

The integration of pH-responsive dyes like Bromophenol red into self-healing polymer networks offers a pathway to create materials that not only repair themselves but also visually indicate the healing process. Self-healing can be triggered by pH changes that mediate reversible interactions, such as hydrogen bonds, ionic interactions, or dynamic covalent bonds (e.g., acylhydrazone bonds). pnas.orgresearchgate.net

In such a system, a change in local pH can initiate the breaking and reforming of these dynamic bonds, allowing a damaged section of the material to mend. researchgate.net For example, a hydrogel can be designed to heal in an acidic environment where protonation of side chains facilitates strong hydrogen bonding across the fractured interface. pnas.org The color change of the embedded Bromophenol red would provide a direct visual report of the pH trigger, confirming that the conditions for healing are met. Research has demonstrated that some hydrogels can undergo multiple cycles of healing and separation simply by switching the ambient pH, without significant loss of mechanical properties. pnas.org This reversible nature is crucial for developing robust, reusable smart materials.

Applications in Thin Films and Coatings

This compound is also a candidate for the development of functional thin films and coatings. Its ability to be electropolymerized and its inherent optical properties make it suitable for creating surfaces that can change color in response to electrical stimuli.

Electropolymerization for Functional Surface Modification

Electropolymerization is a technique used to deposit a thin polymer film onto a conductive surface directly from a monomer solution. nih.gov While direct research on Bromophenol red is limited, extensive studies on the closely related Bromophenol blue (BPB) demonstrate the feasibility of this approach for sulfonephthalein dyes. researchgate.net The process typically involves cyclic voltammetry, where the electrical potential applied to a working electrode (e.g., gold or glassy carbon) initiates the polymerization of the dye molecules at the electrode surface. researchgate.netmdpi.com

The resulting poly(bromophenol) film modifies the surface, rendering it electroactive. The properties of this film, such as thickness, density, and optical absorption, are highly dependent on the electropolymerization conditions, including monomer concentration, pH of the deposition solution, and the number of voltammetric cycles. researchgate.net This technique allows for the precise control over the fabrication of thin, functional coatings that can act as sensors or electrochromic layers. A similar approach has been used to create a sensor for acetaminophen (B1664979) using an electropolymerized film of Bromophenol red.

Table 2: Illustrative Electropolymerization Parameters for a Sulfonephthalein Dye (Bromophenol Blue) on a Gold Substrate

Parameter Condition Effect on Film
Deposition pH Varied (e.g., acidic vs. neutral) Strongly influences the density and molar volume of the resulting polymer film. researchgate.net
Monomer Concentration Varied (e.g., µM range) Affects the rate of film growth and final thickness. mdpi.com
Voltammetric Cycles Increased number of cycles Leads to a progressive increase in film thickness. researchgate.net
Potential Window Optimized range (e.g., 0.0 to 1.2 V) Controls the oxidation and polymerization process, ensuring stable film formation. mdpi.com

Data based on analogous studies with Bromophenol Blue and Bromocresol Purple as direct comprehensive data for Bromophenol Red is not widely published. researchgate.netmdpi.com

Development of Optically Switchable Materials

Materials that can reversibly change their optical properties, such as color, in response to an external stimulus are known as switchable materials. Thin films and hydrogels containing Bromophenol red can be designed to be optically switchable through electrochemical means.

One approach is the direct electrical switching of the electropolymerized film described above. By applying a potential to the film, its oxidation state can be changed, which in turn alters the protonation state of the dye molecules and causes a color change. This allows for the creation of electrochromic materials where the color can be toggled between its acidic and basic forms without changing the bulk pH of the surrounding environment. researchgate.net

A second, more recent approach involves creating an electrochromic hydrogel. In this system, the Bromophenol red dye is embedded in a hydrogel matrix along with a redox-active molecule, or "electro-acid/base," such as p-benzoquinone. rsc.org When a voltage is applied, the p-benzoquinone is reduced. The reduced form then acts as a base, abstracting a proton from the Bromophenol red indicator dye, causing it to change color. This process is reversible, allowing the material to switch back and forth. Such hydrogels are being explored for applications in flexible and wearable electronic devices. rsc.org These materials demonstrate a clear color change that can be controlled with low voltage, opening possibilities for new types of displays and sensors.

Exploration in Photogalvanic Cells and Energy Conversion Systems

This compound has been a subject of investigation in the field of photogalvanic cells, which are devices that convert solar energy into electrical energy through photochemical reactions in an electrolyte solution. jetir.orgresearchgate.net These cells typically consist of a photosensitizer, a reductant, a surfactant, and electrodes. jetir.org The fundamental principle involves the absorption of light by a photosensitizer, leading to the generation of high-energy species that then drive electrochemical reactions to produce electricity. jetir.orgresearchgate.net

Studies have systematically varied these parameters to optimize the electrical output of photogalvanic cells using a bromophenol red-EDTA system. exlibrisgroup.com The performance of such a cell is characterized by its photopotential, photocurrent, and power output. For example, a cell using bromophenol red as the photosensitizer and EDTA as the electron donor has been reported to generate a photopotential of 581.0 mV and a photocurrent of 45.0 μA. exlibrisgroup.com The current-voltage (i-V) characteristics of the cell are also a key aspect of its performance evaluation. exlibrisgroup.com

The core of the energy conversion process in a photogalvanic cell lies in the photosensitization mechanism. acs.org This process begins when the photosensitizer molecule, in this case, bromophenol red, absorbs photons from a light source. researchgate.netacs.org This absorption elevates the photosensitizer to an excited singlet state. acs.org Through a process called intersystem crossing, the molecule can then transition to a longer-lived triplet excited state. acs.org

This excited triplet state of the photosensitizer is a crucial intermediate. It possesses sufficient energy and lifetime to interact with other molecules in the electrolyte, such as the reductant (e.g., EDTA). acs.org The photosensitization process can proceed via two primary pathways: energy transfer or electron transfer. acs.org In the context of photogalvanic cells utilizing a reductant, the predominant mechanism is photoinduced electron transfer. pnas.org

In this mechanism, the excited bromophenol red molecule accepts an electron from the reductant (EDTA). This results in the formation of a reduced form of the dye and an oxidized form of the reductant. The reduced dye molecule then diffuses to the anode (the illuminated electrode, typically platinum) and donates its excess electron, which then flows through the external circuit to the cathode (the dark electrode, often a saturated calomel (B162337) electrode). rsc.org At the cathode, the original form of the dye is regenerated by accepting an electron, thus completing the circuit and allowing for the continuous generation of current as long as the cell is illuminated. A tentative mechanism for the generation of photocurrent in the bromophenol red-EDTA system has been proposed based on these principles. exlibrisgroup.com

The efficiency of this solar energy capture is dependent on several factors. The concentration of the dye is critical; an increase in concentration can lead to a higher absorption of light and thus a greater electrical output, up to an optimal point beyond which performance may decrease. academicjournals.org Similarly, the pH of the medium can significantly affect the performance of the cell. exlibrisgroup.com

The following table summarizes the performance of a photogalvanic cell using a bromophenol red-EDTA system under specific conditions.

ParameterValue
PhotosensitizerBromophenol Red
ReductantEDTA
Photopotential581.0 mV
Photocurrent45.0 μA

Mechanistic Studies in Biochemical and Biological Research

Molecular Interactions with Biopolymers and Macromolecules

The utility of bromophenol red sodium salt and its closely related analogs, such as bromophenol blue (BPB), in biochemical research stems from their nuanced interactions with biological macromolecules. These interactions are driven by a combination of forces and are sensitive to environmental conditions, making these dyes powerful tools for probing molecular structure and function.

The binding of sulfonephthalein dyes, including bromophenol red and its analogs, to proteins is a complex process governed by multiple non-covalent forces. openaccessebooks.com Spectrophotometric studies on the interaction between the related dye Bromophenol Blue (BPB) and proteins like bovine serum albumin (BSA) and γ-globulin have shown that electrostatic forces are the primary drivers of the initial association. nih.govinstras.com The negatively charged sulfonate group on the dye is attracted to positively charged amino acid residues on the protein surface.

However, the characteristic color change and the stability of the resulting complex are largely attributed to subsequent hydrophobic interactions. researchgate.net Once the dye is in proximity to the protein, its aromatic ring structures interact favorably with nonpolar patches on the protein surface. openaccessebooks.comresearchgate.net This dual nature of binding—involving both electrostatic and hydrophobic forces—is a common theme in protein-ligand interactions. nih.gov

The thermodynamics of these interactions can be inferred from key parameters. For instance, interactions driven by van der Waals forces and hydrogen bonds are typically characterized by negative changes in both enthalpy (ΔH < 0) and entropy (ΔS < 0), whereas hydrophobic interactions are characterized by positive changes (ΔH > 0, ΔS > 0). researchgate.net Studies with BPB have determined binding constants (Kₐ) in the range of 10⁴ to 10⁷ M⁻¹, which is consistent with strong, non-covalent binding. researchgate.netnih.gov The number of primary binding sites is typically low, often varying between one and three depending on the protein and conditions. researchgate.net The binding affinity and sensitivity of these dye-protein assays are significantly influenced by factors such as pH and ionic strength, which can alter both the charge status of the protein and the nature of the electrostatic interactions. nih.govinstras.comnih.gov

Table 1: Characteristics of Bromophenol Blue (BPB) Interaction with Bovine Serum Albumin (BSA)

ParameterFindingReference(s)
Primary Driving Force Electrostatic attraction nih.govinstras.com
Stabilizing Force Hydrophobic interaction researchgate.net
Binding Constant (Kₐ) 1.4 x 10⁷ M⁻¹ (primary site) researchgate.net
3 x 10⁶ M⁻¹ nih.gov
Number of Binding Sites 1 primary site, 3 secondary sites researchgate.net
Influencing Factors pH, Ionic Strength nih.govinstras.comnih.gov

Bromophenol blue (BPB), an analog of bromophenol red, is a well-established probe for assessing protein surface hydrophobicity. nih.govnih.gov The principle of this application lies in the dye's preferential binding to nonpolar regions on a protein's surface. nih.govresearchgate.net The extent of BPB binding, which can be quantified by absorption spectroscopy, serves as a direct index of the accessible surface hydrophobicity. nih.govcapes.gov.br

Changes in protein conformation, which can be induced by factors like heat or chemical modification, often lead to the exposure of previously buried hydrophobic residues. mdpi.com This unfolding process results in an increased binding of BPB, a phenomenon that has been used to validate methods for hydrophobicity determination. capes.gov.brmdpi.com For example, heating myofibrillar proteins leads to a progressive increase in BPB binding, correlating with thermal denaturation. capes.gov.br

Conversely, chemical modifications that alter protein conformation can reduce dye binding. Studies on succinylated BSA showed that the modification caused significant conformational changes, leading to a decrease in BPB binding at low ionic strengths. nih.gov This effect could be reversed by increasing the ionic strength or lowering the pH, which induced a refolding of the protein structure. nih.gov The absorption spectrum of the dye is sensitive to the polarity of its environment; the spectral shift observed upon binding provides information about the nature of the hydrophobic sites on the protein surface. instras.comnih.gov

While extensively used in protein analysis, bromophenol red and its analogs also have important applications related to nucleic acids. This compound has been identified as a potent signal co-enhancer in the luminol-H₂O₂ chemiluminescent (CL) reaction catalyzed by horseradish peroxidase. nih.gov This novel CL system, which is further enhanced by the presence of bovine serum albumin, has been successfully applied to the highly sensitive detection of sequence-specific DNA without requiring amplification steps. nih.govsmolecule.com This application demonstrates a functional interaction within a complex system involving the dye, enzymes, and target DNA molecules.

Furthermore, the closely related dye bromophenol blue is a standard component in gel electrophoresis loading buffers for nucleic acids. acs.orgpnas.org In this context, the dye serves two main purposes. First, as a visible marker, its migration through the gel allows researchers to monitor the progress of the electrophoresis run. smolecule.com Second, its small size and negative charge cause it to migrate ahead of most DNA and RNA fragments, acting as a migration front without interfering with the separation of the nucleic acids themselves. smolecule.comoup.com This use highlights the electrostatic interaction between the negatively charged dye and the electric field, and its non-intercalating nature which is crucial for accurate size-based separation of nucleic acid fragments.

Influence on Protein Conformational Changes and Surface Hydrophobicity

Advanced Biological Staining Mechanisms and Applications

The specific interactions of this compound with biomolecules enable its use in advanced staining protocols for visualizing cellular components and probing microbial processes.

The mechanism of staining by dyes like bromophenol red involves a sequence of interactions that lead to selective binding. The initial step is often governed by electrostatic attraction, where the charged dye molecule accumulates near oppositely charged regions of a biological macromolecule. nih.gov However, the specificity and stability of the staining are typically achieved through more directed forces, such as hydrophobic interactions and van der Waals forces.

A prime example of this selectivity is the interaction between bromophenol red and the enzyme lysozyme (B549824). nih.govmedchemexpress.com X-ray analysis has revealed that bromophenol red binds to lysozyme at a specific site located outside the main catalytic cleft. nih.gov This binding inhibits the enzyme's ability to lyse whole bacterial cell walls but does not affect its activity against the purified polysaccharide component (peptidoglycan) of the wall. nih.govmedchemexpress.commedchemexpress.com This suggests that the dye selectively interferes with the interaction between lysozyme and the peptide components of the bacterial cell wall, demonstrating a highly specific molecular recognition that can be exploited for visualization or functional inhibition. nih.gov This targeted binding is fundamental to its application as a selective biological stain.

This compound serves as a valuable tool for investigating the metabolic state of microorganisms. It is employed as a pH indicator in various microbial culture media to monitor carbohydrate fermentation. tristains.com As bacteria metabolize sugars, they often produce acidic byproducts, which lower the pH of the medium. The resulting color change of the bromophenol red provides a clear, visual indication of this metabolic activity, allowing for the differentiation of fermenting from non-fermenting species. tristains.cominterchim.fr

Beyond its use as a passive pH indicator, the dye can be involved in probing specific enzymatic pathways. The inhibitory effect of bromophenol red on lysozyme's bacteriolytic activity is a direct method of probing a critical host-pathogen interaction, as lysozyme is a key component of the innate immune defense against bacteria. nih.govwikipedia.orgslideshare.net Furthermore, studies on related bromophenol compounds have shown they can interfere more broadly with bacterial carbon and energy metabolism, indicating that this class of molecules has the potential to act as metabolic probes or modulators. nih.gov For instance, the bromophenol methylrhodomelol was found to decrease ATP levels in Pseudomonas aeruginosa, directly implicating an interference with the bacterium's energy metabolism. nih.gov

Studies on Dye Uptake and Retention within Biological Systems

The investigation of how this compound is taken up and retained by biological systems is crucial for understanding its applications in biochemical and biological research. While direct and extensive studies focusing solely on the uptake and retention of this compound are limited, valuable insights can be drawn from research on structurally similar sulfonephthalein dyes and other bromophenol compounds. These studies suggest that the transport of these molecules into and out of cells is a complex process, often involving specific transport systems.

Research into the renal transport of various phenolsulfonphthalein dyes has shed light on the mechanisms by which these compounds are handled by biological systems. A study focusing on rabbit kidney tubules demonstrated that these dyes are transported by the common renal organic anion transport system. nih.gov This indicates that their movement across cellular membranes is not merely passive diffusion but is mediated by specific protein transporters.

Further evidence for the cellular uptake of related compounds comes from studies on other bromophenols. For instance, one investigation into a novel bromophenol derivative, HPN, revealed its ability to permeate C2C12 skeletal muscle cells. researchgate.net The study reported that approximately 56.98% of HPN entered the cultured myotubes, highlighting the potential for bromophenols to cross cell membranes and accumulate intracellularly. researchgate.net While this study was not on this compound, it supports the general principle of cellular uptake for this class of compounds.

The interaction of Bromophenol Red with biological macromolecules also provides indirect evidence of its potential for retention within biological systems. It has been shown that Bromophenol Red binds to the enzyme lysozyme at a site outside of its active cleft. medchemexpress.comoup.com This binding inhibits the enzyme's activity against bacterial cell walls, suggesting a specific interaction that could contribute to the dye's retention within a biological milieu. medchemexpress.comoup.com

Kinetic studies on the renal transport of probenecid (B1678239), a substance known to interact with the organic anion transport system, have provided quantitative data on the inhibitory effects of various sulfonephthalein dyes, including the closely related Bromophenol Blue. nih.gov These studies are critical in understanding the competitive nature of transport and can be used to infer the relative affinity of these dyes for the transporters. The inhibitory constants (Kᵢ) from these studies provide a quantitative measure of the interaction between the dyes and the transport system.

The following table summarizes the kinetic parameters for the inhibition of probenecid uptake by various sulfonephthalein dyes in separated rabbit renal tubules, offering a comparative view of their interaction with the organic anion transport system.

CompoundInhibitory Constant (Kᵢ) in Rabbit Renal Tubules (mM)
p-Aminohippurate0.5
Phenol (B47542) Red0.09
Bromophenol Blue 0.02
Bromocresol Green0.015
Data from a study on the kinetics of renal transport of probenecid. The table shows the inhibitory constants of various sulfonephthalein dyes on probenecid uptake, indicating their affinity for the organic anion transport system. nih.gov

This data suggests that Bromophenol Blue has a high affinity for the organic anion transporter, even higher than that of phenol red and p-aminohippurate. nih.gov Given the structural similarity between Bromophenol Red and Bromophenol Blue, it is plausible that Bromophenol Red exhibits similar transport kinetics.

Environmental Research and Monitoring Applications

Development of Methods for Water Quality Assessment

The development of robust and efficient methods for monitoring water quality is a cornerstone of environmental protection. Bromophenol red sodium salt has been employed in this field, primarily due to its distinct color changes in response to pH variations and its potential for use in colorimetric assays. chemimpex.com

Detection and Quantification of Environmental Pollutants

While primarily known as a pH indicator, this compound can be utilized in the development of methods for detecting and quantifying certain environmental pollutants. chemimpex.com Its application often involves indirect detection, where the target pollutant influences the pH of a solution, which is then indicated by the dye. For instance, the presence of acidic or basic pollutants in a water sample can be initially screened through the color change of the dye. chemimpex.com

Further research has explored the integration of sulfophthalein dyes like bromophenol red into sensor arrays and colorimetric assays for more specific pollutant detection. These methods often rely on the interaction between the dye and the analyte, leading to a measurable change in the dye's absorption spectrum. This principle allows for the quantification of the pollutant by correlating the color change intensity with the pollutant's concentration.

Degradation and Environmental Fate Studies

Understanding how chemical compounds degrade in the environment is crucial for assessing their long-term impact. This compound, as a dye, is itself a model compound for studying the degradation of organic pollutants in aquatic systems.

Photocatalytic Degradation Mechanisms in Aquatic Systems

Photocatalysis is a promising advanced oxidation process for the removal of organic pollutants from water. Studies have investigated the photocatalytic degradation of various dyes, including compounds structurally similar to bromophenol red. For example, research on phenol (B47542) red has demonstrated high degradation percentages under UV light in the presence of a cerium oxide-titanium oxide nanocomposite (CeO2-TiO2nc). lidsen.com The degradation efficiency is influenced by factors such as the initial dye concentration, pH, and the presence of other substances. For instance, the degradation rate of some dyes is enhanced in acidic conditions. scirp.orgmdpi.com

The mechanism of photocatalytic degradation involves the generation of highly reactive hydroxyl radicals (•OH) on the surface of a photocatalyst (like TiO2) when illuminated with UV light. These radicals then attack the dye molecules, breaking them down into simpler, less harmful compounds. The efficiency of this process can be influenced by the presence of various ions in the water. scirp.org

CatalystPollutantLight SourceDegradation EfficiencyReference
CeO2-TiO2ncPhenol RedUV light99.8% lidsen.com
CuZnAl HydrotalcitePhenol RedVisible light (LED)>90% (at 50 ppm) mdpi.com
Anatase/brookite TiO2Reactive Red 195UV-A irradiationComplete degradation within 15 min researchgate.net

This table provides an interactive overview of photocatalytic degradation studies on related dye compounds.

Bioremediation Potential and Microbial Degradation Studies

Bioremediation offers an environmentally friendly approach to breaking down pollutants. Research has shown that various microorganisms, particularly fungi, are capable of degrading dyes like bromophenol blue, a closely related compound to bromophenol red. For instance, the fungus Aspergillus flavus has demonstrated the ability to biodegrade bromophenol blue. researchgate.net Similarly, Trichoderma harzianum has been shown to degrade bromophenol blue, although it exhibited a significant inhibition of mycelial growth. researchgate.net

The mechanism of microbial degradation often involves enzymes such as laccases and peroxidases, which can break down the complex aromatic structures of the dyes. ijcmas.commdpi.com These enzymes can function under various environmental conditions, including different pH levels and salt concentrations. mdpi.com Some bacterial strains have also shown the potential for dye degradation, with mechanisms that can involve both anaerobic and aerobic steps for complete mineralization of the dye molecules. ijcmas.commdpi.com

MicroorganismDye DegradedKey FindingsReference
Aspergillus flavusBromophenol blueShowed positive results for degradation/decolorization. researchgate.net
Trichoderma harzianumBromophenol blueDegraded the dye but with 43% inhibition of mycelial growth. researchgate.net
Aspergillus niger, Penicillium griseofulvum, Aspergillus terreusPhenolFungal strains showed phenol degradation capabilities, enhanced by mutation and immobilization. researchgate.net

This interactive table summarizes findings from microbial degradation studies on bromophenol blue and related compounds.

Advanced Studies on Acid Base Equilibria of Bromophenol Red Sodium Salt

Precise Determination of Acidity Constants (pKa)

The acidity constant (pKa) is a critical parameter that quantifies the degree of ionization of a molecule in a solution at various pH values. For Bromophenol Red, a sulfonephthalein indicator, its color change from yellow in acidic solutions to reddish-purple in basic solutions is directly related to its pKa. tcichemicals.comcarlroth.comgspchem.com The transition from the acidic form (HIn) to the basic form (In⁻) is responsible for this visible change.

Comparative Analysis of Spectrophotometric and Scanometric Approaches

The determination of pKa values for indicators like Bromophenol Red has traditionally been performed using spectrophotometry. scirp.orgscribd.comijper.orgscirp.org This well-established method involves measuring the absorbance of the indicator solution at various pH values. scirp.orgscribd.com By analyzing the spectral changes, particularly at the wavelength of maximum absorbance (λmax) for the acidic and basic forms, the pKa can be accurately calculated. scribd.comresearchgate.net For Bromophenol Red, the λmax of the acidic form is around 435-440 nm (in a pH 4.7 buffer), while the basic form exhibits a λmax between 574-580 nm (in a pH 6.3 buffer). gspchem.com

A newer, more accessible technique known as solution scanometry has emerged as a simple, fast, and inexpensive alternative for determining the acidity constants of indicators. rsc.organalchemres.orgrsc.orgresearchgate.net This method utilizes a flatbed scanner to capture images of the indicator solution in cells at different pH values. rsc.orgrsc.orgresearchgate.net The color of each cell is then analyzed using software that breaks it down into red, green, and blue (RGB) values. rsc.orgrsc.orgresearchgate.net The pKa is then calculated from these RGB values. researchgate.net Studies comparing spectrophotometry and scanometry for various indicators, such as bromophenol blue and phenol (B47542) red, have shown a good agreement between the results obtained from both methods, validating scanometry as a reliable approach. analchemres.orgresearchgate.netresearchgate.net

MethodPrincipleAdvantagesDisadvantages
Spectrophotometry Measures light absorbance at specific wavelengths as a function of pH.High accuracy and precision, well-established. scirp.orgnih.govRequires a spectrophotometer, can be more time-consuming.
Scanometry Analyzes the RGB color values of indicator solutions at different pHs using a scanner.Simple, fast, inexpensive, and portable. rsc.organalchemres.orgrsc.orgresearchgate.netMay be less precise than spectrophotometry for subtle color changes.

Impact of Ionic Strength and Solvent Composition on Protonation Equilibria

The protonation equilibrium of Bromophenol Red, and thus its pKa value, is influenced by the surrounding medium, specifically the ionic strength and the composition of the solvent.

Ionic Strength: The ionic strength of a solution affects the activity of ions, which in turn influences the acid-base equilibrium. An increase in ionic strength can alter the pKa of an indicator. nih.govnih.gov For sulfonephthalein indicators like bromothymol blue, it has been observed that the pKa values can decrease with increasing ionic strength. nih.gov For instance, studies on glucose oxidase have shown a significant decrease in the observed pKa of an essential acidic group with increasing ionic strength, a phenomenon explained by electrostatic interactions. nih.gov This effect is generally attributed to the stabilization of the charged species (the conjugate base, In⁻) by the ionic atmosphere.

Solvent Composition: The nature of the solvent plays a crucial role in the dissociation of acids. The pKa of an indicator can vary significantly when the solvent is changed from pure water to a mixed-solvent system, such as water-ethanol or water-methanol mixtures. ub.edupku.edu.cnraftpubs.com The dielectric constant and the basicity of the solvent are key factors. ub.edu For neutral acids, an increase in the proportion of an organic co-solvent like methanol (B129727) generally leads to an increase in the pKa value. ub.edu Conversely, for cationic acids, the pKa tends to decrease. ub.edu The change in the absorption spectra of indicators like bromophenol blue in different solvents like DMF, DMSO, and propanol (B110389) further illustrates the significant effect of the solvent on the electronic structure and, consequently, the acid-base properties of the dye. raftpubs.com

Thermodynamic Parameters of Acid-Base Dissociation

Understanding the thermodynamics of the dissociation process provides deeper insight into the forces driving the proton transfer reaction.

Enthalpy and Entropy Changes Associated with Proton Transfer

The Gibbs free energy change (ΔG°) for the dissociation reaction is directly related to the pKa. This free energy change is composed of both an enthalpy change (ΔH°) and an entropy change (ΔS°). slideplayer.com The enthalpy change represents the heat absorbed or released during the proton transfer, while the entropy change reflects the change in disorder of the system. slideplayer.comnih.gov

Buffer Capacity and pH Control in Aqueous and Non-Aqueous Systems

Bromophenol Red is widely recognized for its role as a pH indicator, visually signaling the pH of a solution through its color change. gspchem.comsavemyexams.comnist.gov Its transition range is typically cited as pH 5.2 to 6.8, changing from yellow to reddish-purple. tcichemicals.comcarlroth.com This property makes it useful for monitoring pH in various applications, including titrations and enzyme assays. gspchem.com

In the context of buffer systems, while Bromophenol Red itself is not typically used as a primary buffering agent due to its low concentration in indicator applications, its behavior within buffer solutions is fundamental to its function. The indicator's color is a direct reflection of the pH of the buffer. In electrophoresis, Bromophenol Blue, a closely related compound, is a common component of loading buffers, not for its buffering capacity, but as a tracking dye. uaslp.mxthermofisher.com

Advanced Research on Derivatives and Analogs of Bromophenol Red

Structure-Activity Relationship (SAR) Studies for Functional Optimization

Structure-Activity Relationship (SAR) studies are crucial in fine-tuning the characteristics of bromophenol red analogs for specific applications. By systematically altering the molecular structure, researchers can correlate these changes with resulting shifts in spectroscopic, acid-base, and analytical properties.

Correlation of Molecular Modifications with Spectroscopic and Acid-Base Properties

The colorimetric and acid-base properties of sulfonephthalein dyes, the family to which bromophenol red belongs, are intrinsically linked to their molecular structure. The introduction of different substituent groups onto the phenolic rings or the core structure significantly modulates the electronic properties of the molecule, which in turn affects its pKa value and absorption spectrum.

Studies have shown that the electron-donating or withdrawing nature of substituents directly influences the acidity of the phenolic protons. tandfonline.com For instance, electron-withdrawing groups, such as additional bromine atoms, tend to lower the pKa, shifting the pH transition range to a more acidic region. Conversely, electron-donating groups would be expected to increase the pKa. These modifications cause shifts in the maximum absorption wavelengths (λmax) of both the acidic (yellow) and basic (red/purple) forms of the indicator. researchgate.netconicet.gov.ar The magnitude of these shifts, known as bathochromic (red shift) or hypsochromic (blue shift), can be correlated with the nature and position of the substituent. conicet.gov.ar

Theoretical approaches, particularly Time-Dependent Density Functional Theory (TD-DFT), have proven effective in predicting the absorption spectra of these modified dyes. tandfonline.comresearchgate.net These computational models allow for the systematic investigation of various substituents and their impact on the electronic transitions responsible for the observed colors, providing a deeper understanding of the structure-property relationships. tandfonline.com

Impact of Substituent Effects on Analytical Performance

The modifications that alter the spectroscopic and acid-base properties of bromophenol red derivatives have a direct impact on their performance as analytical tools, such as in pH sensors. The analytical performance of these indicators can be enhanced by tuning their structure to achieve desirable characteristics. mdpi.comresearchgate.net

Investigation of Novel Biological Activities

Beyond their use as indicators, derivatives and analogs of bromophenol red, particularly bromophenols isolated from marine sources, have been found to possess a range of significant biological activities. mdpi.comnih.gov These findings have opened up new avenues for their potential application in pharmaceuticals.

Mechanistic Studies of Enzyme Inhibition by Bromophenol Derivatives

A growing body of research has identified bromophenol derivatives as potent inhibitors of various enzymes. Mechanistic studies are key to understanding how these molecules interact with enzyme active sites to block their function.

For example, numerous bromophenol derivatives have been shown to be effective inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes. tandfonline.commdpi.comnih.govtandfonline.com Studies on human carbonic anhydrase isoenzymes (hCA) have revealed that many bromophenol derivatives exhibit potent inhibition, with Ki (inhibition constant) values in the low nanomolar range. tandfonline.commdpi.comtandfonline.com The mechanism often involves the phenolic hydroxyl groups coordinating with the zinc ion in the enzyme's active site. Similarly, some synthetic diaryl methane (B114726) bromophenol derivatives have demonstrated competitive inhibition against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, with Ki values also in the nanomolar range. mdpi.com Other studies have explored the inhibition of tyrosinase and α-glucosidase by bromophenol analogs, suggesting potential applications in cosmetics and diabetes management, respectively. mdpi.com

Table 1: Enzyme Inhibition by Various Bromophenol Derivatives
Bromophenol Derivative/AnalogEnzymeInhibition Value (Ki or IC50)Inhibition Type
Diaryl Methane Derivatives (13-21)Human Carbonic Anhydrase I (hCA I)Ki: 2.53 - 25.67 nMCompetitive
Diaryl Methane Derivatives (13-21)Human Carbonic Anhydrase II (hCA II)Ki: 1.63 - 15.05 nMNot Specified
Diaryl Methane Derivatives (13-21)Acetylcholinesterase (AChE)Ki: 6.54 - 24.86 nMCompetitive
Bromophenol Derivatives (1-12)Human Carbonic Anhydrase I (hCA I)Ki: 1.85 - 5.04 nMNot Specified
Bromophenol Derivatives (1-12)Human Carbonic Anhydrase II (hCA II)Ki: 2.01 - 2.94 nMNot Specified
Bisphenol/Bromophenol Derivatives (2-9)Human Carbonic Anhydrase VI (hCA VI)Ki: 11.14 - 919.18 µMNot Specified
Odonthalia corymbifera Analog (Compound 6)Mushroom TyrosinaseIC50: 1.0 µMNot Specified
Odonthalia corymbifera Analog (Compound 1)Mushroom TyrosinaseIC50: 5.2 µMNot Specified

Exploration of Antioxidant and Other Bioactive Properties

Many bromophenol analogs, especially those derived from natural sources like red algae, exhibit significant antioxidant properties. nih.gov This activity is largely attributed to the phenolic hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals. The antioxidant capacity of these compounds is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay. nih.govagrojournal.org

Structure-activity relationship studies reveal that the antioxidant potency is influenced by the number and position of both the hydroxyl groups and the bromine atoms on the aromatic rings. nih.gov For instance, compounds with ortho-dihydroxy (catechol) moieties often display higher activity. nih.gov The antioxidant activity is typically quantified by the EC50 or IC50 value, which represents the concentration of the compound required to scavenge 50% of the radicals. Lower values indicate higher antioxidant potency. nih.govagrojournal.org Besides antioxidant effects, research has also pointed towards other bioactivities, including antimicrobial properties. researchgate.net

Table 2: Antioxidant Activity of Selected Bromophenol Analogs
Bromophenol AnalogAssayActivity (IC50 or EC50)
2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acidDPPHIC50: 6.41 µg/mL
2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acidABTSEC50: 9.90 µg/mL
2-(2,6-dibromo-3,5-dihydroxyphenyl)acetic acidDPPHIC50: 30.13 µg/mL
2-(2,6-dibromo-3,5-dihydroxyphenyl)acetic acidABTSEC50: 10.66 µg/mL
Odonthalia corymbifera Analog (Compound 1)DPPHEC50: 5.0 µM
Odonthalia corymbifera Analog (Compound 2)DPPHEC50: 7.0 µM
Odonthalia corymbifera Analog (Compound 3)DPPHEC50: 9.0 µM
Odonthalia corymbifera Analog (Compound 4)DPPHEC50: 10.0 µM

Future Research Directions and Emerging Paradigms for Bromophenol Red Sodium Salt

Integration with Nanotechnology for Advanced Functional Materials

The integration of Bromophenol Red sodium salt with nanomaterials opens a frontier for creating advanced functional materials with tailored optical and electronic properties. The unique characteristics of nanoparticles, such as high surface-area-to-volume ratios and quantum effects, can be harnessed to modulate and enhance the inherent properties of the dye.

Future research is likely to focus on the development of hybrid materials where this compound is coupled with semiconductor quantum dots (QDs) or metallic nanoparticles. A study on the related dye, Bromophenol Blue (BPB), demonstrated that a hybrid associate with Cadmium Selenide Telluride (CdSeTe) QDs could significantly enhance the power conversion efficiency of Quantum Dot Sensitized Solar Cells (QDSSCs). researchgate.net This enhancement was attributed to efficient energy transfer from the QDs to the dye. Similar research could explore Bromophenol Red-QD conjugates for applications in photovoltaics and photocatalysis.

Another promising area is the development of novel sensors. Gold nanoparticles (AuNPs) functionalized with specific molecules can act as sensitive probes. nih.govmdpi.combeilstein-journals.orgjfda-online.com For instance, an electrochemical sensor for Bromocresol Purple, another sulfonephthalein dye, was created using AuNPs capped with red gum, demonstrating high sensitivity in detecting the dye in water samples. rsc.org By immobilizing Bromophenol Red on the surface of AuNPs or other conductive nanomaterials, it may be possible to create highly sensitive colorimetric or electrochemical sensors for various analytes or for monitoring subtle pH changes in micro-environments. The surface plasmon resonance of AuNPs can be influenced by the binding of the dye, providing a mechanism for signal transduction. jfda-online.com

The use of QDs as FRET (Förster Resonance Energy Transfer) donors or acceptors in combination with dyes like Bromophenol Red presents another exciting possibility. nih.govnih.gov QD-dye FRET systems can be engineered for highly sensitive biosensing applications, where the binding of a target molecule modulates the distance between the QD and the dye, resulting in a measurable change in fluorescence. nih.gov

Table 1: Potential Nanotechnology Integrations for this compound This table is speculative and based on findings from related compounds.

Nanomaterial Potential Application Principle of Operation Supporting Evidence (Analogous Systems)
Quantum Dots (QDs) Photovoltaics, Photocatalysis Energy transfer from QD to dye to enhance light harvesting and charge separation. Hybrid QD:Bromophenol Blue associates increased power conversion efficiency in solar cells. researchgate.net
Gold Nanoparticles (AuNPs) Electrochemical/Colorimetric Sensors Dye functionalization on AuNP surface; changes in surface plasmon resonance or catalytic activity upon analyte interaction. Red gum-capped AuNPs used to create an electrochemical sensor for Bromocresol Purple. rsc.org
Quantum Dot (QD) FRET Pairs Biosensing, Molecular Probes Target-induced change in distance between QD and Bromophenol Red alters FRET efficiency, leading to a fluorescent signal. QDs are excellent fluorophores for sensors and can be paired with dyes in FRET-based assays. nih.govnih.gov
Carbon Quantum Dots (CQDs) Dye Detection in Water pH-sensitive fluorescence of CQDs is quenched or altered by the presence of textile dyes like Bromophenol Red. pH-sensitive CQD thin films have been used to detect various acidic and basic dyes. rsc.org

High-Throughput Screening and Automation in Analytical Applications

The reliability and distinct color transition of this compound make it an excellent candidate for integration into high-throughput screening (HTS) and automated analytical platforms. berthold.com Modern research, particularly in drug discovery and biotechnology, relies on the ability to perform thousands of experiments in parallel, and microplate-based assays are central to this effort. bitesizebio.combyonoy.com

A key application lies in monitoring cell growth and metabolism in microplate formats. Phenol (B47542) red, a structurally similar pH indicator, is widely used in automated plate reader assays to track mammalian cell growth non-invasively. nih.govbiorxiv.org As cells metabolize, they acidify the culture medium, causing a color change in the indicator that can be quantified by measuring absorbance at two different wavelengths (e.g., 430 nm for the acidic form and 560 nm for the basic form of phenol red). nih.govbiorxiv.org A growth index can be calculated from the ratio of these absorbances, providing a dynamic, real-time measurement of cell proliferation. nih.gov This exact methodology can be adapted for Bromophenol Red to develop robust HTS assays for cytotoxicity screening, antimicrobial susceptibility testing, or optimizing fermentation conditions for microorganisms.

Furthermore, mixtures of pH indicators are being used to broaden the dynamic range of HTS assays. A patent for screening lactic acid-producing microorganisms describes a system using a mixture of Bromocresol green and methyl red to allow for clear color observation over a wide pH range. google.com Future research could investigate synergistic mixtures involving Bromophenol Red to create custom indicator systems tailored for specific HTS applications where a broad or shifted pH sensing range is required.

Table 2: Parameters for an Automated Bromophenol Red-Based Growth Assay This table is a projection based on established methods for Phenol Red.

Parameter Description Rationale / Example from Analogous Systems
Platform 96-well or 384-well microplates Standard format for HTS and automated liquid handling. berthold.com
Detection Method Absorbance Measurement A microplate reader measures optical density at specific wavelengths. nih.govbiorxiv.org
Primary Wavelength (λ1) ~430-440 nm Corresponds to the absorbance maximum of the yellow, acidic form. (Analogous to Phenol Red). nih.gov
Secondary Wavelength (λ2) ~590-600 nm Corresponds to the absorbance maximum of the red/purple, basic form.
Calculated Output Growth Index (GI) Ratio of absorbance at λ1 over λ2, normalized to a background control. nih.gov
Application Cell Proliferation/Cytotoxicity Quantifies metabolic activity as a proxy for cell number. Used for screening drug compounds. nih.govbiorxiv.org
Application Microbial Fermentation Monitors acidification of media to screen for high-producing strains. google.com

Synergistic Approaches Combining Experimental and Advanced Computational Methodologies

The synergy between experimental techniques and advanced computational modeling offers a powerful paradigm to elucidate the fundamental properties of this compound and to rationally design new applications. Computational methods like Density Functional Theory (DFT) and molecular docking can provide molecular-level insights that are difficult to obtain through experiments alone.

DFT calculations have been successfully used to study other sulfonephthalein dyes. For example, a combined DFT and spectroscopic study of ion-pairs formed between various drugs and dyes like Bromophenol Blue (BPB) and Bromothymol Blue (BTB) accurately predicted spectral characteristics and explored the binding nature of the complexes. researchgate.net Such studies revealed strong hydrogen bonding between the dye's sulfonate group and the drug's amino group. researchgate.net Applying DFT to Bromophenol Red can similarly predict its electronic structure, vibrational frequencies (matching FTIR spectra), and UV-visible absorption spectra, and explain its halochromic (color-changing) behavior under different physical conditions. researchgate.netdntb.gov.ua

Molecular docking and molecular dynamics (MD) simulations are invaluable for exploring how Bromophenol Red interacts with biological macromolecules. In silico docking has been used to study how Bromophenol Blue binds to the active site of the laccase enzyme sciensage.info and how other bromophenols interact with proteins like human serum albumin acs.org and bacterial enzymes. dergipark.org.tr These computational approaches can identify the most probable binding sites, predict binding affinities, and characterize the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. Such an approach could be used to screen virtual libraries of proteins to identify new potential biological targets for Bromophenol Red, guiding future experimental work in pharmacology and diagnostics. For example, one could computationally explore its binding to enzymes implicated in disease, building on experimental findings that it can inhibit lysozyme (B549824). medchemexpress.commedchemexpress.com

Table 3: Synergistic Experimental and Computational Approaches for Bromophenol Red

Research Question Experimental Method Computational Method Expected Outcome
Molecular Structure & Spectra UV-Vis, FTIR, NMR Spectroscopy Density Functional Theory (DFT) Correlation of experimental spectra with calculated electronic transitions and vibrational modes; understanding halochromism. researchgate.netdntb.gov.ua
Binding to a Target Protein Isothermal Titration Calorimetry (ITC), Fluorescence Spectroscopy Molecular Docking Identification of binding site, key interacting amino acid residues, and prediction of binding affinity. sciensage.infoacs.orgdergipark.org.tr
Stability of Dye-Protein Complex Circular Dichroism (CD) Spectroscopy Molecular Dynamics (MD) Simulation Assessment of conformational changes in the protein upon binding and stability of the complex over time. researchgate.net
Design of New Derivatives Organic Synthesis Quantitative Structure-Activity Relationship (QSAR) Predicting the activity of novel Bromophenol Red derivatives to guide the synthesis of more potent or selective molecules.

Exploration in Untapped Scientific Disciplines

While traditionally used as a pH indicator, the chemical structure of this compound—a brominated phenol—suggests a wealth of untapped potential in pharmacology and biomedicine. The broader family of bromophenols, particularly those isolated from marine algae, exhibits a remarkable range of potent biological activities. mdpi.comresearchgate.net This provides a strong rationale for investigating Bromophenol Red in new scientific contexts.

One of the most promising areas is in antimicrobial research . Numerous bromophenols from red algae have demonstrated significant antibacterial activity, including against multidrug-resistant pathogens like MRSA. acs.orgmdpi.com The bromine atoms and phenolic hydroxyl groups are crucial for this activity. Investigating the antibacterial and antibiofilm properties of Bromophenol Red against a panel of clinically relevant bacteria is a logical and compelling next step.

Another exciting frontier is in metabolic disease research . Several marine bromophenols are potent inhibitors of enzymes like α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), both of which are key targets for anti-diabetic drugs. mdpi.comnih.gov A synthetic analogue of a bromophenol from red algae showed significant anti-diabetic effects in mouse models. mdpi.com Given that Bromophenol Red is already known to interact with proteins like lysozyme, screening it for inhibitory activity against enzymes involved in diabetes and other metabolic disorders could yield novel therapeutic leads. medchemexpress.commedchemexpress.com

Furthermore, the potential of Bromophenol Red as a pharmacological probe is underexplored. The dye has been used to identify hydrophobic sites on the surface of proteins, a function that is critical for understanding protein-protein interactions and drug binding. researchgate.net This capability could be leveraged in biophysical studies to characterize protein folding, stability, and interactions with other molecules. The anticancer activities reported for many bromophenol derivatives also warrant the evaluation of Bromophenol Red as a potential cytotoxic agent in cancer cell lines. nih.gov

The exploration of Bromophenol Red in these disciplines—pharmacology, metabolic research, and biophysics—could redefine its role from a simple indicator to a versatile and valuable molecule for biomedical science.

Q & A

Q. What is the pH transition range of bromophenol red sodium salt, and how does it compare to other common pH indicators?

this compound exhibits a pH-dependent color change from yellow (acidic) to purple (basic) within a transition range of pH 5.2–7.0 . This range is broader than bromophenol blue (pH 3.0–4.6) but narrower than phenol red (pH 6.8–8.4). For precise applications, validate the indicator’s performance using buffer standards, as variations in ionic strength or temperature (±2°C) can shift the transition range by up to 0.2 pH units .

Q. How should this compound solutions be prepared to ensure accuracy in spectrophotometric assays?

Dissolve the compound in deionized water at a concentration of 0.04% (w/v) . Filter-sterilize (0.22 µm pore size) to remove particulates that may interfere with absorbance measurements. For long-term storage, aliquot and protect from light at 4°C to prevent photodegradation. Calibrate spectrophotometers at the compound’s λmax (435 nm in acidic conditions, 590 nm in basic conditions) .

Advanced Research Questions

Q. How can discrepancies in reported pH transition ranges for this compound be resolved in experimental design?

Discrepancies (e.g., pH 5.2–7.0 vs. 3.0–4.6 in older literature) arise from differences in solvent systems (aqueous vs. organic solvents) and ionic strength. To resolve this:

  • Standardize buffers : Use NIST-traceable pH standards.
  • Control ionic strength : Adjust with NaCl (0.1–0.5 M) to mimic physiological conditions.
  • Validate spectrophotometrically : Measure absorbance ratios (A590/A435) to confirm transition midpoint .

Q. What methodological considerations are critical when using this compound in microfluidic pH sensing?

In microfluidics, integrate the indicator at 0.005–0.01% (w/v) to minimize background interference. Pre-treat cellulose-based devices with 2% polyvinyl alcohol to prevent dye adsorption. For gas-phase sensing (e.g., NH3/HCl), use a hydrophobic membrane (PDMS) to separate liquid and gas phases, ensuring rapid colorimetric response (<10 sec) .

Q. How does batch-to-batch variability in this compound impact reproducibility in cell culture assays?

Variations in counterion content (e.g., sodium vs. potassium salts) and residual solvents (e.g., ethanol) can alter osmolality in cell media. Mitigate this by:

  • Quantifying purity : Use HPLC (C18 column, 0.1% TFA/acetonitrile gradient) to confirm ≥95% purity.
  • Pre-testing batches : Validate in a pilot assay (e.g., cell viability at 0.01–0.1 mg/mL) .

Q. What strategies optimize this compound’s stability in long-term enzymatic activity assays?

  • Antioxidant addition : Include 0.1 mM EDTA to chelate metal ions that catalyze dye degradation.
  • Oxygen scavenging : Use glucose oxidase/catalase systems to maintain anaerobic conditions.
  • Temperature control : Perform assays at 25°C; degradation rates increase 2.5-fold at 37°C .

Troubleshooting & Data Analysis

Q. How to interpret unexpected color changes in this compound during gel electrophoresis?

Anomalous band distortion (e.g., green instead of blue) may indicate:

  • Buffer incompatibility : Tris-glycine buffers above pH 9.0 irreversibly shift the dye to purple.
  • Oxidative damage : Add 1 mM β-mercaptoethanol to reducing buffers.
  • Cross-reactivity : Avoid pairing with silver staining, as sulfide ions quench the dye .

Q. What statistical methods are recommended for quantifying this compound’s colorimetric data in high-throughput screening?

Use RGB deconvolution (e.g., ImageJ plugin "Color Profiler") to extract hue (H) and saturation (S) values. Normalize data against a reference band (e.g., pH 6.0 standard). For kinetic studies, apply non-linear regression to fit time-dependent H/S changes to a sigmoidal model (R<sup>2</sup> >0.98) .

Safety & Handling

Q. What are the critical safety protocols for handling this compound in aerosol-generating procedures?

  • PPE : Wear nitrile gloves (≥0.11 mm thickness) and ASTM-rated goggles.
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity during sonication or centrifugation.
  • Spill management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste (D003 reactive dye) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.